Home > Products > Screening Compounds P40944 > Domperidone impurity E
Domperidone impurity E - 1346602-50-3

Domperidone impurity E

Catalog Number: EVT-1478954
CAS Number: 1346602-50-3
Molecular Formula: C32H34ClN7O3
Molecular Weight: 600.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[2] These impurities often arise during the manufacturing process and are structurally similar to the main drug compound. [] Understanding and controlling these impurities are crucial in pharmaceutical development to ensure the safety and efficacy of the final drug product. []

5-Chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO1)

  • Compound Description: DP-ISO1 is a degradation product of Domperidone formed under acidic hydrolysis conditions. [] Its structure was elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. []
  • Relevance: DP-ISO1 is structurally related to Domperidone Impurity E because it shares a core structure with Domperidone but differs in the presence of an additional 2-oxo-2,3-dihydro-1H-benzo[d]imidazol-2-one moiety linked to the piperidine ring. []

5-Chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO2)

  • Compound Description: Similar to DP-ISO1, DP-ISO2 is another novel degradation product of Domperidone identified after acid-mediated hydrolysis. [] Its structure was also determined by mass spectrometry and NMR analysis. []
  • Relevance: DP-ISO2 shows structural similarity to Domperidone Impurity E, being a Domperidone derivative with a modified side chain. [] It features an additional 2-oxo-2,3-dihydro-1H-benzo[d]imidazol-2-one group attached to the propyl chain linked to the piperidine ring. []

4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide (DP-OX)

  • Compound Description: DP-OX is a known impurity of Domperidone, [] formed during peroxide-mediated oxidation. []
  • Relevance: DP-OX exhibits structural relevance to Domperidone Impurity E as it is an oxidized form of Domperidone, with an oxygen atom attached to the nitrogen of the piperidine ring. []

Droperidol

  • Compound Description: Although not explicitly identified as a degradation product or impurity, Droperidol is mentioned in the context of Domperidone analysis. [] It is a potent antipsychotic and antiemetic drug.
  • Relevance: Droperidol shares a similar chemical class with Domperidone Impurity E, both being classified as butyrophenones. This class is characterized by the presence of a butyrophenone moiety in their structures. []
Overview

Domperidone impurity E, chemically identified as 3’-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl], is a process-related impurity associated with the synthesis of domperidone, a dopamine receptor antagonist primarily utilized as an antiemetic and gastroprokinetic agent. The presence of impurities such as Domperidone impurity E is critical to study as they can influence the safety and efficacy of pharmaceutical products. This compound arises during the synthesis and degradation of domperidone, making its analysis essential for quality control in pharmaceutical formulations .

Source

Domperidone impurity E is synthesized as a byproduct during the manufacturing processes of domperidone. Its formation is linked to specific synthetic routes involving benzimidazolone derivatives, which are integral to the structure of both the impurity and the parent compound .

Classification

In terms of classification, Domperidone impurity E falls under the category of pharmaceutical impurities. It is crucial in understanding the degradation pathways and stability of domperidone, thus aiding in the development of analytical methods for its detection and quantification in drug formulations .

Synthesis Analysis

Methods

The synthesis of Domperidone impurity E typically involves several key steps:

  1. Preparation of Intermediates:
    • The first intermediate is synthesized by cyclizing o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane.
    • The second intermediate is formed by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization .
  2. Coupling Reaction:
    • The final product is obtained through the coupling reaction between two benzimidazolone derivatives, leading to the formation of Domperidone impurity E. This method has shown high selectivity and yield, making it a preferred synthetic route .

Technical Details

The synthetic process involves careful control of reaction conditions such as temperature, solvent polarity, and time to optimize yield and minimize unwanted byproducts. For example, using dichloromethane as a solvent enhances the solubility of benzimidazolone derivatives, facilitating effective coupling reactions .

Molecular Structure Analysis

Structure

The molecular structure of Domperidone impurity E features a benzimidazolone core linked to a propyl chain. This structural characteristic is significant for its interaction with biological targets similar to those of domperidone itself.

Data

  • Molecular Formula: C15_{15}H18_{18}N4_{4}O
  • Molecular Weight: 270.33 g/mol
  • CAS Number: 1346602-50-3

These parameters are crucial for identifying and characterizing the compound in various analytical methods .

Chemical Reactions Analysis

Reactions

Domperidone impurity E can undergo several chemical reactions:

  • Oxidation: It can be oxidized using hydrogen peroxide to form an oxide derivative.
  • Reduction: Common reducing agents like sodium borohydride can facilitate reduction reactions.
  • Substitution: Substitution reactions often involve halogenated intermediates under various conditions depending on desired outcomes .

Technical Details

The choice of reagents and reaction conditions significantly influences the efficiency and selectivity of these reactions. For instance, oxidation reactions may require controlled conditions to avoid overoxidation or degradation of sensitive functional groups.

Mechanism of Action

Process

While Domperidone impurity E itself may not have well-defined pharmacological effects, it is hypothesized that it could interact with dopamine receptors similarly to its parent compound:

  • Target: Primarily interacts with D2 and D3 dopamine receptors.
  • Mode of Action: Acts as a peripheral dopamine receptor antagonist, influencing gastrointestinal motility.

Data

The biochemical pathways affected include modulation of gastric and small intestinal motility through alterations in dopamine signaling pathways. This action results in increased peristalsis and improved gastric emptying .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Approximately 228–230 °C.

Chemical Properties

  • Solubility: Limited solubility in common organic solvents but may dissolve in polar solvents like dichloromethane.
  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain integrity.

These properties are vital for determining appropriate handling procedures and storage conditions in laboratory settings .

Applications

Scientific Uses

Domperidone impurity E plays a significant role in scientific research primarily focused on:

  • Stability Studies: Understanding degradation pathways of domperidone.
  • Analytical Method Development: Used in developing methods for detecting impurities in pharmaceutical formulations.

This compound's analysis aids regulatory compliance and ensures product quality in pharmaceutical manufacturing processes .

Introduction to Domperidone Impurity E

Domperidone Impurity E (CAS 1346602-50-3) is a structurally complex organic compound identified as a process-related impurity in the synthesis of domperidone, a dopamine antagonist used primarily as an antiemetic and gastroprokinetic agent. This impurity belongs to the class of pharmacopeial-specified impurities requiring strict analytical monitoring during drug manufacturing according to European Pharmacopoeia (EP) and other international regulatory standards [1] [3] [8]. Its identification and quantification are critical for ensuring the safety and efficacy of domperidone-containing pharmaceuticals, as impurities may affect therapeutic performance even at trace levels. The compound’s significance extends beyond quality control, serving as a reference marker for evaluating synthetic pathway efficiency and degradation behavior under various storage conditions [7].

Definition and Regulatory Classification of Pharmaceutical Impurities

Pharmaceutical impurities are classified by the International Council for Harmonisation (ICH) guidelines into three primary categories: organic (process- and degradation-related), inorganic, and residual solvents. Domperidone Impurity E is categorized as an organic process impurity arising during the synthetic manufacturing of domperidone. The European Medicines Agency (EMA) and the European Pharmacopoeia mandate strict limits for such impurities, typically requiring identification thresholds at ≥0.10% and qualification thresholds at ≥0.15% of the active pharmaceutical ingredient (API) [6] [10].

Regulatory frameworks classify impurities based on risk assessment, with Domperidone Impurity E designated as a "specified impurity" in monographs such as the European Pharmacopoeia. This classification necessitates rigorous analytical method validation for detection and quantification in every API batch. Regulatory submissions (e.g., ANDA) must include complete impurity profiles with toxicological justification for acceptance limits, as highlighted in SynZeal’s documentation [1]. The EP Reference Standard program provides certified materials like Domperidone impurity mixture (Y0002313) to ensure harmonized testing across laboratories [10].

Table 1: Regulatory Thresholds for Domperidone Impurities

Impurity TypeIdentification ThresholdQualification ThresholdReporting Requirement
Specified (e.g., Impurity E)≥0.10%≥0.15%Full characterization
Unspecified≥0.05%≥0.10%Batch-specific data
GenotoxicN/A≤1 ppmSpecialized assessment

Role of Impurity Profiling in Drug Development and Quality Control

Impurity profiling serves as a critical quality attribute (CQA) in pharmaceutical development, ensuring patient safety and process consistency. For domperidone, profiling involves:

  • Synthetic Route Optimization: Domperidone Impurity E forms via dimerization during the alkylation step of domperidone synthesis, where intermediates like 1-(3-chloropropyl)-2-benzimidazolinone undergo incomplete reactions. Monitoring this impurity helps refine reaction parameters (temperature, catalysts) to minimize its formation [7] [8].
  • Stability Studies: Accelerated stability testing (e.g., 40°C/75% RH) tracks impurity evolution over time. Domperidone Impurity E levels increase under oxidative stress, informing packaging and shelf-life decisions [7].
  • Analytical Method Validation: As a resolution marker in HPLC/LC-MS methods, this impurity validates system suitability. For example, EP-compliant methods use C18 columns (1.8–3 µm) with gradient elution (0.1% formic acid/acetonitrile) to resolve Impurity E from domperidone and analogs like Impurity D (CAS 1614255-34-3) [7] [10].
  • Batch Release Testing: Pharmacopeial standards require quantification against certified reference materials (CRMs) to meet release specifications (e.g., ≤0.2% per Simson Pharma’s CoA) [3] [4].

Domperidone Impurity E: Structural Identity and Pharmacopeial Relevance

Domperidone Impurity E (IUPAC name: 1-[3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one) is a dimeric derivative formed through N-alkylation between two benzimidazolone-piperidine intermediates. Its molecular formula is C₃₂H₃₄ClN₇O₃ (MW: 600.11 g/mol), confirmed via high-resolution mass spectrometry (HRMS) with m/z 599.2412 [M–H]⁻ [5] [7] [8].

Table 2: Key Structural and Spectral Characteristics

PropertyValue/Descriptor
Molecular FormulaC₃₂H₃₄ClN₇O₃
Exact Mass599.2412 Da
SMILESClc1ccc2N(C3CCN(CCCN4C(=O)N(CCCN5C(=O)Nc6ccccc56)c7ccccc47)C(=O)Nc2c1
InChI KeyRGMCTMMMTSTPET-UHFFFAOYSA-N
UV-Vis λmax (methanol)280 nm
¹³C-NMR (DMSO-d6)162.8, 154.2, 142.1, 132.5, 129.7, 128.3 ppm

Pharmacopeial relevance is underscored by its inclusion in EP monographs as a mandatory reference standard. SynZeal (Cat. SZ-D002006) and Simson Pharma (Cat. D090005) supply CRMs with ≥95% purity, accompanied by comprehensive Certificates of Analysis detailing chromatographic purity, residual solvents, and spectroscopic validation [1] [3] [4]. The impurity’s detection is essential for compliance with EP guidelines, where it is listed alongside other domperidone impurities (A–F), as cataloged by Pharmaffiliates [8].

Table 3: Domperidone Impurities and Their Key Identifiers

Impurity DesignationCAS NumberMolecular FormulaMolecular Weight (g/mol)
Domperidone Impurity A53786-28-0C₁₂H₁₄ClN₃O251.71
Domperidone Impurity B1346598-11-5C₁₃H₁₄ClN₃O₂279.72
Domperidone Impurity C118435-03-3C₂₂H₂₄ClN₅O₃441.91
Domperidone Impurity E1346602-50-3C₃₂H₃₄ClN₇O₃600.11
Domperidone Impurity F1391053-55-6C₃₇H₄₂Cl₂N₈O₃717.79

Properties

CAS Number

1346602-50-3

Product Name

Domperidone impurity E

IUPAC Name

1-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]benzimidazol-2-one

Molecular Formula

C32H34ClN7O3

Molecular Weight

600.13

InChI

InChI=1S/C32H34ClN7O3/c33-22-11-12-27-25(21-22)35-31(42)40(27)23-13-19-36(20-14-23)15-5-17-38-28-9-3-4-10-29(28)39(32(38)43)18-6-16-37-26-8-2-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42)

SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6C7=CC=CC=C7NC6=O

Synonyms

5-Chloro-1-[1-[3-[2,3-dihydro-2-oxo-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1H-benzimidazol-1-yl]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one; 1-[3-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-3-[3-(2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.